Product packaging for Impurity A of Bifenthrin(Cat. No.:CAS No. 2385313-64-2)

Impurity A of Bifenthrin

Cat. No.: B2682573
CAS No.: 2385313-64-2
M. Wt: 210.276
InChI Key: LCJJCTDJGALULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Impurity A of Bifenthrin is a high-purity chemical reference standard provided for forensic and analytical research purposes. It is a designated impurity of Bifenthrin, a broad-spectrum pyrethroid insecticide and acaricide of the synthetic pyrethroid class . Bifenthrin itself functions as a sodium channel modulator, exhibiting contact and stomach action with some residual effect, and is classified under Insecticide Resistance Action Committee (IRAC) MoA class 3A . Please note that the specific chemical structure, exact point of occurrence in the synthesis pathway, and the full toxicological profile of Impurity A are not fully characterized in the public domain. This product is intended solely for use as an analytical standard to aid in method development, quality control, and regulatory monitoring of Bifenthrin in environmental and agricultural samples. It is strictly for laboratory research use and is not to be used for any human or veterinary therapeutic, diagnostic, or household applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B2682573 Impurity A of Bifenthrin CAS No. 2385313-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-3-phenylphenyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-13(10-11-16)8-5-9-15(12)14-6-3-2-4-7-14/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJJCTDJGALULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile of Impurity a of Bifenthrin

Chemical Identity and Structure

The chemical name for Impurity A of Bifenthrin is 2-(2-Methyl-[1,1'-biphenyl]-3-yl)acetaldehyde . nih.gov Its structure consists of a biphenyl (B1667301) group with a methyl group and an acetaldehyde (B116499) group attached to one of the phenyl rings.

Table 1: Chemical Identity of this compound

Attribute Value Source
Chemical Name 2-(2-Methyl-[1,1'-biphenyl]-3-yl)acetaldehyde nih.gov
CAS Number 2385313-64-2 nih.gov
Molecular Formula C₁₅H₁₄O nih.gov

| Molecular Weight | 210.28 g/mol | nih.gov |

Proposed Reaction Mechanisms for Impurity A Formation

Physicochemical Properties

Detailed physicochemical properties of Impurity A are not extensively documented in publicly available literature. However, based on its chemical structure, it is expected to be an organic compound with properties characteristic of aldehydes and aromatic systems.

Advanced Analytical Methodologies for Impurity a of Bifenthrin

Chromatographic Separation Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones for the analysis of bifenthrin (B131952) and its impurities. nih.govfao.org These methods offer the necessary selectivity and sensitivity to separate complex mixtures and quantify individual components, including trace-level impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity A Resolution

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like bifenthrin and its impurities. oup.com The development of a robust HPLC method is a multi-step process involving the careful optimization of various parameters to achieve the desired resolution and sensitivity. americanpharmaceuticalreview.com

The choice of the stationary phase is paramount in achieving the separation of Impurity A from the main bifenthrin peak and other related substances. Reversed-phase chromatography is commonly employed for this purpose. fao.orgwho.int

Several stationary phases have been successfully utilized for the analysis of bifenthrin and its impurities:

C18 Columns: C18 (octadecyl) columns are the most widely used stationary phases due to their versatility and ability to separate a broad range of nonpolar to moderately polar compounds. A Gemini NX-C18 column has been specifically mentioned for the determination of bifenthrin content and its isomers. fao.orgwho.int The Zorbax C18 column from Agilent Technologies has also been used in the analysis of bifenthrin formulations. researchgate.net

Phenyl-Hexyl Columns: For challenging separations where standard C18 columns may not provide adequate resolution, alternative stationary phases like phenyl-hexyl columns can be beneficial. These columns offer different selectivity due to the interaction of the phenyl groups with the analytes, which can be crucial for resolving closely eluting impurities. americanpharmaceuticalreview.com

Chiral Stationary Phases: In cases where the impurity may exist as enantiomers, chiral stationary phases are necessary for their separation. For bifenthrin enantiomer separation, a Sumichiral OA-2500-I column has been shown to be effective. jfda-online.com Another study utilized a Sumichiral OA-3300 column for chiral separation. researchgate.net

Table 1: HPLC Stationary Phases for Bifenthrin and Impurity Analysis

Stationary PhaseApplicationReference
Gemini NX-C18Determination of bifenthrin content and isomers fao.orgwho.int
Zorbax C18Analysis of bifenthrin formulations researchgate.net
Phenyl-HexylResolution of critical impurity pairs americanpharmaceuticalreview.com
Sumichiral OA-2500-ISeparation of bifenthrin enantiomers jfda-online.com
Sumichiral OA-3300Chiral separation of bifenthrin researchgate.net
Kinetex PS C18Chromatographic separation of bifenthrin nih.gov
Accucore RP-MS C18Chromatographic separation of bifenthrin mdpi.com

The mobile phase composition plays a critical role in controlling the retention and resolution of analytes in HPLC. For the separation of bifenthrin and its impurities, reversed-phase systems are typically used, consisting of a mixture of water and an organic modifier.

Commonly used mobile phase components and their optimization strategies include:

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. The ratio of the organic modifier to the aqueous phase is adjusted to control the elution strength. For instance, a mobile phase of acetonitrile and water in a 90:10 ratio has been used. researchgate.net Another method employed a gradient elution with methanol/water. nih.gov

Additives: To improve peak shape and enhance ionization in mass spectrometry detection, additives like ammonium (B1175870) acetate (B1210297) or formic acid are often included in the mobile phase. nih.govnih.gov A mobile phase consisting of acetonitrile, methanol, and ammonium acetate (80:10:10) has been reported for the baseline separation of bifenthrin isomers. fao.orgwho.int The addition of 5 mM ammonium formate (B1220265) has been shown to enhance the ionization of bifenthrin. nih.gov

Gradient Elution: Gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate complex mixtures containing compounds with a wide range of polarities. This allows for the elution of strongly retained components in a reasonable time while maintaining good resolution of early eluting peaks. A gradient starting with 10% B (methanol/water with 5 mM ammonium formate) and increasing to 100% B has been described. nih.gov

Table 2: HPLC Mobile Phase Systems for Bifenthrin Analysis

Mobile Phase CompositionApplicationReference
Acetonitrile:Water (90:10)Quantitative determination of bifenthrin researchgate.net
Acetonitrile:Methanol:Ammonium Acetate (80:10:10)Baseline separation of bifenthrin isomers fao.orgwho.int
Water (A) and Methanol/Water (98:2) (B) with 5 mM ammonium formateSeparation of bifenthrin in complex matrices nih.gov
n-hexane:isopropanol:methanol (99.8:0.06:0.14)Separation of bifenthrin enantiomers jfda-online.com
Methanol:Ammonium Acetate salts (80:20)Chiral separation of bifenthrin researchgate.net
Ammonium formate (5 mM) and formic acid (0.1%) in water (A) and methanol (B)LC-MS/MS analysis of bifenthrin nih.gov

The choice of detector is crucial for achieving the required sensitivity and selectivity for the analysis of Impurity A.

UV/DAD Detectors: Ultraviolet (UV) and Diode Array Detectors (DAD) are the most common detectors used for HPLC analysis of bifenthrin and its impurities. nih.govresearchgate.net Bifenthrin has a UV chromophore, allowing for its detection. americanpharmaceuticalreview.com The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity. A wavelength of 225 nm has been used for the quantification of bifenthrin. fao.orgwho.int Another method utilized a detection wavelength of 230 nm. researchgate.net

Mass Spectrometry (MS) Detectors: For unequivocal identification and characterization of impurities, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. However, it has been reported that some bifenthrin impurities may not ionize well with common techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov Despite this, LC-MS/MS methods have been developed for bifenthrin residue analysis, where ammonium adducts were used to enhance ionization. nih.gov

Gas Chromatography (GC) Methodologies for Volatile Impurity A Detection

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. It is widely used for the analysis of bifenthrin and can also be applied to the detection of volatile impurities like Impurity A. nih.govwho.intnih.goviaea.orgepa.govnih.gov

The choice of the GC column is critical for achieving the desired separation of Impurity A from bifenthrin and other components. The selection is based on the polarity of the analytes and the required resolution.

Non-polar and Mid-polar Columns: For the analysis of pyrethroids like bifenthrin, columns with non-polar or mid-polar stationary phases are commonly used. A DB-5 capillary column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, has been successfully used for the determination of bifenthrin residues. nih.gov A DB-1 column, another non-polar column, has also been employed. google.com

Specialized Columns: In some cases, specialized columns are required for specific separations. For the determination of the cis/trans ratio of bifenthrin, a 50% trifluoropropyl-methylpolysiloxane column has been used. fao.org A collaborative study for the analysis of bifenthrin in technical and formulated products utilized a 50% (trifluoropropyl)-methylpolysiloxane wide-bore capillary column. nih.gov

Table 3: GC Columns for Bifenthrin and Impurity Analysis

Column TypeStationary PhaseApplicationReference
DB-5(5%-Phenyl)-methylpolysiloxaneBifenthrin residue analysis nih.govthepharmajournal.com
DB-1100% DimethylpolysiloxaneDetermination of bifenthrin content google.com
50% Trifluoropropyl-methylpolysiloxaneDetermination of cis/trans ratio of bifenthrin fao.orgnih.gov
Injection Techniques and Temperature Programming

Gas chromatography (GC) is a fundamental technique for the analysis of semi-volatile compounds like bifenthrin and its impurities. The effectiveness of GC analysis is highly dependent on the optimization of injection parameters and the oven temperature program to achieve adequate separation and sensitivity.

For the analysis of bifenthrin technical material and its enriched impurity fractions, specific injection techniques are employed to ensure the efficient transfer of analytes onto the chromatographic column while minimizing thermal degradation. Splitless injection is frequently utilized for trace analysis, allowing for the transfer of a larger portion of the analyte mass to the column, thereby enhancing sensitivity. nih.gov In other applications, a split injection is used to prevent column overload when analyzing more concentrated samples. nih.gov

The temperature program is meticulously developed to separate Impurity A from the parent bifenthrin peak and other related substances. Typically, the program starts at a moderate temperature, which is then ramped up to a higher final temperature to elute all compounds of interest in a reasonable time frame. nih.govnih.gov

Table 1: Exemplary GC Operating Conditions for the Analysis of Bifenthrin and its Impurities

ParameterCondition
Injection Mode Splitless nih.gov / Split (20:1 ratio) nih.gov
Injector Temperature 200°C - 280°C nih.govnih.gov
Carrier Gas Helium nih.gov
Column DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) nih.govnih.gov
Oven Temperature Program Initial 150°C for 5 min, ramp at 8°C/min to 230°C (hold 10 min), ramp at 22°C/min to 270°C (hold 15 min) nih.gov
GC/MS Interface Temp. 280°C nih.gov
Injection Volume 1-2 µL nih.govnih.gov

Preparative Chromatography for Impurity A Enrichment and Isolation

The low concentration of Impurity A in technical bifenthrin necessitates an enrichment step prior to its definitive spectroscopic characterization. researchgate.net Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for isolating and enriching such impurities. nih.govresearchgate.netwaters.com

The process involves scaling up an analytical HPLC method to a preparative scale. researchgate.netwelch-us.com A reversed-phase column, such as a C18, is typically employed for the separation. researchgate.net The mobile phase often consists of a gradient of acetonitrile and water. researchgate.net

A significant challenge in the isolation of Impurity A is its close elution to the main bifenthrin peak. researchgate.net This requires careful optimization of the chromatographic conditions and precise fraction collection within a narrow time window to achieve a fraction that is sufficiently enriched with the target impurity. researchgate.net Research has shown that while isolated fractions may not be perfectly pure, they can be enriched to a level suitable for subsequent analysis by techniques like GC-MS. researchgate.net The collected fractions containing the enriched impurity are typically subjected to solvent evaporation to concentrate the analyte. researchgate.net

Spectroscopic and Spectrometric Characterization of Impurity A

Following enrichment, the definitive identification of Impurity A relies on powerful spectroscopic and spectrometric techniques capable of providing information on its molecular weight and structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), has proven to be an invaluable tool for the structural elucidation of bifenthrin impurities. nih.govresearchgate.net It provides crucial data on the molecular mass of the impurity and yields characteristic fragmentation patterns that aid in piecing together its chemical structure. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through extensive fragmentation. For Impurity A of bifenthrin, EI-MS analysis has been successfully used to obtain its mass spectrum. researchgate.net The spectrum displays a distinct molecular ion (M+) peak, which directly indicates the molecular weight of the impurity. researchgate.net Furthermore, the fragmentation pattern provides clues to the structural differences between the impurity and the parent bifenthrin molecule. researchgate.netresearchgate.net The identity of "impurity 1" was further confirmed through the synthesis of an authentic sample, which yielded matching GC/MS data. nih.govresearchgate.net

Chemical Ionization (CI) is a softer ionization technique compared to EI, resulting in less fragmentation and often a more prominent molecular ion or protonated molecule peak ([M+H]+). researchgate.net This makes it particularly useful for confirming the molecular weight of an analyte. In the characterization of bifenthrin impurities, CI-MS was instrumental in corroborating the molecular weights suggested by EI-MS data. researchgate.net The CI mass spectrum of a related bifenthrin impurity, "impurity 3", showed clear adduct ions such as [M+H]+, [M+C2H5]+, and [M+C3H5]+, which definitively confirmed its molecular mass. researchgate.net This technique provides a higher degree of confidence in the assigned molecular weight of the impurities. researchgate.net

While LC-MS is a powerful tool for the analysis of many pesticide residues, its application to the non-polar, aromatic structure of this compound has been met with significant challenges. researchgate.netnih.gov Studies attempting to analyze technical bifenthrin and its enriched impurity fractions using LC-MS with common ionization sources like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been unsuccessful in detecting the impurities. nih.govresearchgate.net

The failure to ionize these compounds under ESI or APCI conditions is attributed to their non-polar nature. researchgate.net Even after enrichment of the impurities via preparative HPLC, LC-MS analysis of the fractions failed to produce any detectable signals in the mass spectrometer. researchgate.net This limitation underscores the importance of selecting the appropriate analytical technique based on the physicochemical properties of the analyte and highlights the superiority of GC-MS for the characterization of Impurity A and other similar bifenthrin-related substances. researchgate.net However, for bifenthrin itself, LC-MS/MS methods have been developed, sometimes utilizing adduct formation with ammonium to enhance ionization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules, including impurities in active pharmaceutical and agrochemical ingredients. weebly.com Its ability to provide detailed information about the atomic connectivity and chemical environment within a molecule is fundamental for confirming the identity of unknown compounds. For this compound, a combination of one-dimensional and two-dimensional NMR techniques is employed to piece together its precise chemical structure. Research has confirmed the use of NMR, alongside mass spectrometry, to identify and characterize impurities present in technical grade Bifenthrin. researchgate.netnih.gov

Proton NMR (¹H NMR) is typically the initial and most informative NMR experiment performed for structural analysis. It provides information on the number of distinct proton environments, the electronic environment of each proton (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). dicp.ac.cn

For Impurity A, the ¹H NMR spectrum would be compared against the spectrum of Bifenthrin itself. Key differences in chemical shifts, splitting patterns, or the appearance of new signals would indicate specific structural modifications. For instance, a change in the aromatic region could suggest substitution on one of the phenyl rings, while alterations in the aliphatic region might point to modifications of the cyclopropane (B1198618) ring or the ester linkage.

Table 1: Illustrative ¹H NMR Data Interpretation for Impurity A This table presents a hypothetical example of ¹H NMR data to illustrate how it would be interpreted for structural analysis, as specific spectral data for Impurity A is not publicly available.

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentInference
7.20 - 7.60Multiplet8HAromatic ProtonsCorresponds to the protons on the biphenyl (B1667301) group.
6.55Doublet1HOlefinic ProtonIndicates the proton on the double bond of the trifluoropropenyl side chain.
5.15Singlet2HMethylene (B1212753) Protons (-CH₂)Assigned to the benzylic methylene protons connecting the ester group to the biphenyl ring.
2.25Singlet3HMethyl Protons (-CH₃)Represents the methyl group attached to the biphenyl ring.
1.20 - 1.30Multiplet7HCyclopropyl & Methyl ProtonsOverlapping signals from the dimethylcyclopropane ring protons.

Carbon NMR (¹³C NMR) is complementary to ¹H NMR and provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure typically gives a distinct signal. dicp.ac.cn This technique is invaluable for determining the total number of carbon atoms and identifying their nature (e.g., C, CH, CH₂, CH₃), especially when combined with experiments like Distortionless Enhancement by Polarization Transfer (DEPT). In the context of Impurity A, the ¹³C NMR spectrum would definitively confirm the carbon count and highlight any changes to the carbon framework compared to Bifenthrin, such as the absence of a particular carbon signal or the appearance of a new one at a different chemical shift.

Table 2: Illustrative ¹³C NMR Data for Impurity A This table provides a hypothetical example of ¹³C NMR data to demonstrate its application in identifying the carbon framework of a molecule.

Chemical Shift (δ, ppm)Carbon TypeProposed Assignment
165.5CEster Carbonyl (C=O)
120.0 - 142.0C, CHAromatic & Olefinic Carbons
65.8CH₂Methylene Carbon (-OCH₂)
20.0 - 40.0CH, CCyclopropyl Carbons
15.4CH₃Methyl Carbon (-CH₃)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. weebly.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It generates a 2D map where off-diagonal cross-peaks connect signals from coupled protons, allowing for the tracing of entire spin systems within a molecule. For Impurity A, COSY would be used to confirm the connectivity of protons on the cyclopropane ring and within the biphenyl moiety. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is one of the most powerful tools for determining the gross structure of a molecule. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com This technique allows for the connection of different molecular fragments. For instance, HMBC can link the benzylic methylene protons to the carbons of the biphenyl ring and the ester carbonyl, thereby piecing together the core structure of Impurity A. youtube.com The absence or presence of specific correlations compared to the HMBC spectrum of Bifenthrin would pinpoint the exact location of structural modification.

Method Validation and Quantification Strategies for Impurity A

Once the structure of Impurity A is confirmed, a reliable analytical method must be developed and validated for its quantification in Bifenthrin technical material and formulations. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu The key parameters assessed include linearity, accuracy, precision, robustness, and the limits of detection and quantitation. elementlabsolutions.com While specific validation data for Impurity A is not widely published, the parameters for the parent compound Bifenthrin serve as a benchmark for the required performance of such a method. nih.govresearchgate.net

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. europa.eu A linear relationship is typically established by analyzing a series of standards of known concentrations and is evaluated by the correlation coefficient (R²) of the resulting calibration curve. For impurity analysis, the range should typically span from the reporting limit to 120% of the specification limit. europa.eu Methods for Bifenthrin have demonstrated excellent linearity with R² values of 0.999 or greater. nih.govresearchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. elementlabsolutions.com It is usually determined by performing recovery studies, where a known amount of the impurity is spiked into a blank matrix and the percentage of the analyte recovered is calculated. nih.gov For Bifenthrin, accuracy is often reported with recovery percentages close to 100%. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). A low RSD value indicates high precision. researchgate.net

Robustness: Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. europa.eu This provides an indication of the method's reliability during routine use.

Table 3: Representative Method Validation Parameters for Bifenthrin Analysis This table shows typical validation results for the parent compound, Bifenthrin, which illustrate the performance standards expected for a method intended to quantify Impurity A.

ParameterTypical ResultSource
Linearity (R²)≥ 0.999 nih.govresearchgate.net
Accuracy (% Recovery)93.5% - 98.8% nih.gov
Precision (% RSD)≤ 7.4% nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. europa.eu This is a critical parameter for impurity methods, as it defines the lower limit of the reporting range. The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10:1. nih.govmdpi.com

The determination of these limits is crucial to ensure that the analytical method is sensitive enough to control Impurity A at levels stipulated by regulatory bodies.

Table 4: Examples of LOD and LOQ Values for Bifenthrin in Various Matrices This table presents established LOD and LOQ values for the parent compound, Bifenthrin. These values provide a reference for the sensitivity required for an analytical method designed for Impurity A.

Matrix/MethodLODLOQSource
HPLC-UV0.28 mg/L0.93 mg/L researchgate.net
Grapes (LC-MS/MS)0.48 µg/kg2 µg/kg nih.gov
Grape Leaves (LC-MS/MS)0.42 µg/kg20 µg/kg nih.gov
Chinese Chives (LC-MS/MS)0.0015 mg/kg0.005 mg/kg mdpi.com
Soil (GC-ECD)-0.01 µg/g thepharmajournal.com

Table of Compounds

Photodegradation of Impurity A in Aqueous and Soil Environments

Biotic Degradation Pathways

The biotic degradation of a chemical compound is a critical factor in determining its persistence and potential impact on ecosystems. This process involves the breakdown of the compound by living organisms, primarily microorganisms and plants.

Microbial Degradation of Impurity A in Soil and Water Systems

Microbial degradation is a primary mechanism for the dissipation of many organic contaminants in soil and water. However, specific studies detailing the microbial degradation of this compound are not currently available in the reviewed scientific literature. Research on the parent compound, bifenthrin, has identified several microorganisms capable of its degradation. For instance, studies have shown that certain bacteria and fungi can metabolize bifenthrin through pathways such as hydrolysis and oxidation researchgate.netrovedar.comfrontiersin.org. A novel yeast strain, Candida pelliculosa ZS-02, has been shown to effectively degrade bifenthrin by hydrolyzing the ester linkage and cleaving the biphenyl structure frontiersin.org. Similarly, bacterial strains like Pseudomonas stutzeri and Bacillus pseudomycoides have demonstrated the ability to degrade bifenthrin rovedar.comorst.edu.

Without specific studies on Impurity A, its metabolic pathways remain unknown. For the parent compound, bifenthrin, metabolic breakdown leads to several products. The primary degradation pathway often involves the hydrolysis of the ester bond, resulting in the formation of 2-methyl-3-phenylbenzyl alcohol and cyclopropanecarboxylic acid derivatives researchgate.netfrontiersin.org. Further oxidation can lead to the formation of metabolites such as 4'-hydroxy bifenthrin orst.edu. However, it is crucial to note that these pathways are documented for bifenthrin and cannot be directly extrapolated to Impurity A without specific experimental evidence.

The composition and activity of microbial communities in soil and water significantly influence the rate of pesticide degradation. Factors such as microbial diversity, population density, and the presence of co-metabolites can all affect degradation kinetics. While the influence of microbial communities on bifenthrin degradation has been a subject of research, no such data exists for Impurity A.

Transformation of Impurity A in Plant Systems (e.g., as a metabolite)

Plants can absorb, translocate, and metabolize pesticides and their impurities from the soil and atmosphere. The transformation of bifenthrin in plant systems has been investigated, with studies indicating that it can be metabolized, although the extent and nature of this transformation can vary between plant species fao.org. There is currently no available information in the scientific literature regarding the specific transformation of this compound within plant systems.

Environmental Transport and Distribution Potential

The potential for a chemical to move within the environment is governed by its physical and chemical properties, as well as its interactions with environmental components like soil and sediment.

Sorption and Desorption Characteristics in Soil and Sediment

Sorption to soil and sediment particles is a key process that affects the mobility, bioavailability, and degradation of organic compounds. Bifenthrin, the parent compound, is known to have a strong affinity for soil and sediment, characterized by high soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, which indicates low mobility orst.edunih.govthepharmajournal.com. This strong binding is influenced by soil properties such as organic matter content and texture thepharmajournal.comepa.gov. Studies have determined the distribution coefficient (Kd) for bifenthrin in various soils, providing insight into its sorption behavior nih.govnih.gov.

Information regarding the sorption and desorption characteristics of this compound in soil and sediment is not present in the available scientific literature. Without experimental data on its partitioning behavior, its potential for leaching into groundwater or transport via runoff cannot be accurately assessed.

Information on the Environmental Transformation and Fate of Bifenthrin Impurity A is Not Publicly Available

A comprehensive search of publicly accessible scientific literature and regulatory documents has been conducted to gather information on the environmental transformation and fate of a chemical compound referred to as "this compound." The investigation focused specifically on its volatilization, atmospheric transport, and leaching potential in soil, in accordance with the requested article outline.

Despite extensive efforts, no specific data or research findings pertaining to a compound explicitly identified as "this compound" could be located. Scientific and regulatory literature on the pesticide bifenthrin extensively details the environmental behavior of the active ingredient itself. For instance, bifenthrin is characterized by its low water solubility, low vapor pressure, and high affinity for soil organic matter, which collectively result in low mobility in soil and a low potential for leaching into groundwater. herts.ac.ukorst.edunih.govcabidigitallibrary.orgresearchgate.net

Regulatory agencies and scientific bodies like the Food and Agriculture Organization (FAO) acknowledge that technical-grade bifenthrin contains impurities from the manufacturing process. fao.orgfao.orgepa.gov These documents provide specifications for the minimum purity of the technical product and sometimes mention the presence of impurities in general terms or by a class of compound. For example, one document noted the TFP acid as an impurity. usda.gov However, the identity and, consequently, the specific physicochemical properties (such as vapor pressure, Henry's Law constant, and soil sorption coefficient) of a substance designated simply as "Impurity A" are not defined or discussed in the available resources.

Without a precise chemical name or structure for "Impurity A," it is impossible to retrieve the scientific data necessary to assess its environmental fate characteristics as requested. The environmental behavior of any chemical is dictated by its unique physical and chemical properties. Therefore, no scientifically accurate information can be provided for the following sections of the requested article:

Analytical Characterization

Chromatographic and Spectroscopic Methods

A study on the impurities in technical bifenthrin utilized High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for the initial detection and separation of impurities. nih.gov For structural elucidation, Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful tool. In the aforementioned study, the structures of the separated impurities were determined based on their GC/Electron Ionization-Mass Spectrometry (EI-MS) and Chemical Ionization-Mass Spectrometry (CI-MS) data. nih.gov While this study did not explicitly name the impurity as "Impurity A," it demonstrates the analytical approach that would be used for its identification.

Specific analytical methods for the routine quantification of aldehydes often involve derivatization to enhance their detection by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). who.int

Table 2: Analytical Techniques for Impurity Profiling

Technique Application Source
HPLC-DAD Separation and detection of impurities nih.gov
GC/MS Structural elucidation and identification nih.gov

| Derivatization-GC/HPLC | Quantification of aldehydes | who.int |

Impurities in the Context of Agrochemical Product Stability and Performance

Impact of Impurity A on Bifenthrin (B131952) Formulation Stability

The stability of a formulated pesticide is crucial for ensuring it remains effective and safe for use throughout its intended shelf-life. The presence of impurities can introduce chemical and physical instabilities into a formulation.

Impurity A, as a stereoisomer of the active cis-bifenthrin, has a different three-dimensional structure. This structural difference can lead to variations in chemical reactivity and, consequently, different degradation kinetics. Studies on pyrethroids have indicated that trans-isomers can be metabolized more rapidly than their cis-counterparts in biological systems, which suggests a potential for different rates of chemical hydrolysis or photodegradation. inchem.org While bifenthrin is generally stable, the presence of Impurity A could lead to a differential degradation profile over time, potentially altering the ratio of active to less-active isomers and impacting the product's long-term efficacy. Photochemical degradation studies in aqueous solutions show that bifenthrin can first convert into its spatial isomer before further degrading. asianpubs.org The degradation half-life of bifenthrin is influenced by environmental conditions, with studies showing a wide range from a few days to several months depending on the medium. wikipedia.orgresearchgate.net

Table 1: General Stability Data for Technical Bifenthrin

ConditionDurationStability FindingReference
25°C and 50°C Storage2 yearsNo loss in active ingredient epa.govnih.gov
Aqueous Solution (pH 5-9)21 daysStable nih.gov
Soil Half-lifeVariable7 days to 8 months wikipedia.org

The physical and chemical properties of a formulation, such as emulsion stability, suspensibility, and crystal growth, are critical for its performance. The presence of Impurity A can influence these properties. As a different chemical entity, the trans-isomer may have different solubility and crystallization characteristics compared to the cis-isomer. In a concentrated formulation, this could potentially lead to issues like crystal formation during storage, which can affect the product's homogeneity and sprayability.

From a chemical stability perspective, if Impurity A degrades at a different rate or through different pathways than the active cis-isomer, it could lead to the formation of different degradation products. This would alter the chemical composition of the formulation over its shelf life. For instance, the primary degradation pathway for bifenthrin often involves hydrolysis of the ester linkage, but the rate can be stereospecific. inchem.org The accumulation of different degradants could potentially affect the formulation's physical properties or interact with the remaining active ingredient.

Potential Influence of Impurity A on Bifenthrin Efficacy

The primary measure of an insecticide's performance is its efficacy against target pests. The presence of impurities can significantly affect this, either by interfering with the active ingredient's mode of action or by producing synergistic or antagonistic effects.

Bifenthrin, like other pyrethroids, acts as a neurotoxin by targeting voltage-gated sodium channels in the nervous systems of insects. wikipedia.org This interaction is highly stereospecific, meaning the three-dimensional shape of the molecule is crucial for its binding affinity and subsequent toxic effect. inchem.org Research has consistently shown that the insecticidal activity of bifenthrin resides almost exclusively in the cis-isomer. michberk.com The trans-isomer, Impurity A, exhibits very little insecticidal activity. michberk.com

Therefore, the presence of Impurity A in a bifenthrin formulation directly interferes with the product's interaction with target organisms. It essentially acts as a diluent, reducing the concentration of the highly active cis-isomer available to exert its toxic effect. For a given application rate of technical bifenthrin, a higher concentration of Impurity A means a lower concentration of the effective isomer is being applied, which can lead to reduced pest control. Studies comparing the toxicity of different bifenthrin isomers to aquatic organisms have demonstrated this disparity in biological activity, with one isomer being significantly more toxic than the other. jfda-online.com For example, the LC50 (the concentration required to kill 50% of the test population) of (-)-bifenthrin for Daphnia pulex was found to be more than 10 times lower than that of (+)-bifenthrin, indicating much higher toxicity. jfda-online.com

Table 2: Comparative Toxicity of Bifenthrin Isomers to Aquatic Organisms

OrganismIsomerLC50 Value (µg/L)Exposure TimeReference
Daphnia pulex (Water Flea)(-)-bifenthrin2.112 hr jfda-online.com
(+)-bifenthrin28.912 hr
Cyprinus carpio (Carp)(-)-bifenthrin0.9996 hr jfda-online.com
(+)-bifenthrin2.0896 hr
Tilapia spp.(-)-bifenthrin0.1996 hr jfda-online.com
(+)-bifenthrin0.8096 hr

In the context of a pesticide formulation, synergy occurs when the combined effect of two components is greater than the sum of their individual effects. Antagonism is the opposite, where the combined effect is less. The interaction between the active cis-isomer of bifenthrin and Impurity A (the trans-isomer) is a clear case of antagonism.

Regulatory Science and Impurity a of Bifenthrin

Establishing Regulatory Limits for Impurity A in Technical Grade Bifenthrin (B131952)

Regulatory bodies establish maximum limits for specific impurities in technical grade bifenthrin to ensure that the product on the market is consistent with the material that was evaluated for safety and efficacy. bund.defao.org For bifenthrin technical material, the declared minimum content of the active ingredient is typically 930 g/kg, with the remainder consisting of manufacturing impurities and other minor components. fao.org The establishment of a specific limit for an impurity, such as Impurity A, is based on a thorough assessment of its potential hazards relative to the active ingredient itself.

The classification of an impurity as "relevant" or "non-relevant" is a cornerstone of its regulatory assessment. This determination dictates the level of scrutiny and control required.

Key factors for designating an impurity as "relevant" include:

Increased Hazard: The impurity quantitatively increases a known toxic effect of the active ingredient. wur.nl

Extension of Hazards: The impurity introduces a qualitatively different type of hazard (e.g., a different toxicological endpoint) not associated with the active ingredient. wur.nl

Toxicological Concern: The impurity belongs to a chemical class known for its high toxicity, such as dioxins or nitrosamines. europa.eu

Adverse Effects: The impurity may negatively affect the stability of the active substance, exhibit phytotoxicity to treated plants, or cause taints in food crops. bund.de

An impurity is generally considered non-relevant if it does not meet these criteria. If there is no evidence to suggest an impurity is relevant, it is treated as non-relevant. wur.nl The assessment always compares the hazard of the impurity at its maximum permitted level with the hazard of the active ingredient at its minimum permitted level. wur.nl

Criterion Description Regulatory Implication
Increased Hazard Impurity enhances a toxic effect already caused by the active ingredient.Considered "Relevant". Strict maximum limit is set.
Extension of Hazards Impurity causes a new type of toxic effect not seen with the active ingredient.Considered "Relevant". Strict maximum limit is set.
Specific Toxicological Concern Impurity belongs to a class of chemicals with known high toxicity (e.g., dioxins).Considered "Relevant," even at low concentrations (< 1 g/kg). europa.eu
Other Adverse Effects Impurity affects product stability, is phytotoxic, or causes food taints. bund.deMay be considered "Relevant" based on FAO/WHO definitions. bund.de
No Evidence of Hazard The impurity does not significantly contribute to the overall hazard of the technical material.Considered "Non-Relevant". wur.nl

International bodies play a crucial role in harmonizing the standards for pesticide quality to facilitate trade and ensure safety. The Food and Agriculture Organization (FAO) and the World Health Organization (WHO) jointly develop specifications for pesticides that serve as an international benchmark. fao.orgfao.org

FAO/WHO Specifications: These specifications define the essential chemical and physical properties linked to the efficacy and safe use of a pesticide product. fao.org They establish a minimum purity level for the active ingredient and maximum limits for relevant impurities. fao.org For bifenthrin technical material, the FAO/WHO specification states a minimum purity of 930 g/kg. fao.org While the current public specification for bifenthrin does not list any relevant impurities, confidential data on all impurities present at or above 1 g/kg is required and evaluated. fao.orgwho.int

U.S. Environmental Protection Agency (EPA): In the United States, the EPA regulates pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). iupac.org The data requirements for pesticide registration are detailed in the Code of Federal Regulations at 40 CFR Part 158. epa.govecfr.gov These requirements mandate the submission of detailed product chemistry data, which includes the identification and quantification of all impurities. epa.gov The EPA evaluates this data to ensure the pesticide will not cause unreasonable adverse effects on human health or the environment. iupac.org

European Union (EU): In the EU, Regulation (EU) No 540/2011 sets maximum limits for relevant impurities for certain active substances, which are legally binding across all member states. bund.de The European Food Safety Authority (EFSA) is involved in evaluating data and setting these limits. agrinfo.euagrinfo.eu

These international guidelines ensure that technical grade bifenthrin from any manufacturer meets a common specification, with consistent purity and impurity profiles. fao.org

Quality Control and Impurity Profiling in Commercial Products

Maintaining the quality of commercial bifenthrin products requires rigorous quality control and impurity profiling. This ensures that each batch produced is consistent with the material assessed during the registration process and complies with the established regulatory limits.

The accurate identification and quantification of Impurity A rely on the availability of a high-purity reference standard. A certified reference material (CRM) is a standard produced and certified under internationally recognized guidelines, such as ISO 17034 and ISO/IEC 17025. lgcstandards.comsigmaaldrich.com

The development of a reference standard for Impurity A involves:

Synthesis and Isolation: Producing Impurity A in a highly purified form.

Characterization: Confirming its chemical structure and identity using advanced analytical techniques like NMR and mass spectrometry. nih.gov

Purity Assessment: Determining its purity, often by quantitative NMR (qNMR). sigmaaldrich.com

Certification: Assigning a certified value for its concentration or purity, along with an uncertainty budget, and providing a certificate of analysis. sigmaaldrich.com

These reference standards are crucial for validating analytical methods and are used as calibrants in routine quality control testing to ensure the accurate measurement of Impurity A levels in bifenthrin products.

Manufacturers must conduct routine analytical monitoring of technical grade bifenthrin to ensure compliance with regulatory specifications. This involves analyzing representative batches of the product to determine the content of the active ingredient and the levels of all significant impurities.

Commonly used analytical techniques for monitoring bifenthrin and its impurities include:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying bifenthrin content and separating it from its impurities. researchgate.netfao.org

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also used for the analysis of the active ingredient and for identifying and quantifying impurities. epa.govresearchgate.net

A study on bifenthrin technical identified three impurities ranging from 0.175% to 0.541% using HPLC-DAD. nih.gov The structures of these impurities were further elucidated using GC-MS. nih.gov Such methods form the basis of routine monitoring to ensure that the level of Impurity A does not exceed its established regulatory limit in any commercial batch.

Data Requirements for Impurity Assessment in Pesticide Registration Dossiers

When a company seeks to register a pesticide like bifenthrin, it must submit a comprehensive dossier of data to the regulatory authority. A critical part of this dossier is the product chemistry section, which provides detailed information on the composition of the technical material. fao.orgorst.edu

The key data requirements for impurity assessment include:

Manufacturing Process: A detailed description of the manufacturing process, including the starting materials, chemical reactions, and purification steps. This helps regulators understand how and where impurities like Impurity A might be formed. wur.nlepa.gov

Five-Batch Analysis: The applicant must provide a comprehensive analysis of at least five representative batches of the technical grade active ingredient produced at a commercial scale. wur.nlwho.int This analysis must identify and quantify all impurities present at a concentration of 1 g/kg (0.1%) or greater. europa.euwho.int

Analytical Methods: Validated analytical methods used for the identification and quantification of the active ingredient and all impurities must be submitted. These methods must be sufficiently sensitive and specific for regulatory monitoring purposes. wur.nlfao.org

Certified Limits: Based on the five-batch analysis, the applicant must propose upper certified limits for the active ingredient content and for each impurity, including Impurity A. wur.nl

This data allows regulators to conduct a thorough risk assessment, establish the equivalence of technical materials from different sources, and set legally enforceable limits for impurities of concern. wur.nlfao.org

Data Requirement Purpose in Impurity Assessment Relevant Guideline/Regulation
Manufacturing Process Details To identify potential sources and formation pathways of Impurity A.40 CFR 158.160 - 162 epa.gov
Five-Batch Analysis To establish the typical and maximum levels of Impurity A in the commercial product.FAO/WHO Manual wur.nlwho.int
Validated Analytical Methods To provide reliable methods for regulatory enforcement and quality control of Impurity A.OPPTS 830.1800 fao.org
Proposed Certified Limits To define the maximum acceptable concentration of Impurity A in the technical material.EU GD 10597/2003 wur.nl

Future Research Directions and Emerging Methodologies for Impurity a of Bifenthrin

Development of Novel Spectroscopic and Chromatographic Techniques for Trace Impurity Analysis

The detection and quantification of trace-level impurities like Impurity A in complex matrices present a significant analytical challenge. mdpi.comresearchgate.net Current methods for analyzing bifenthrin (B131952) and its impurities primarily rely on established techniques such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net While effective, these methods face limitations, especially in achieving the low limits of detection required for environmental monitoring and food safety. nih.govnih.gov

Future research should prioritize the development of ultra-sensitive analytical techniques. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (ToF) or Orbitrap systems, offers a promising avenue. researchgate.netacs.org These technologies provide enhanced sensitivity and selectivity, enabling the detection of impurities at minute concentrations. acs.org Furthermore, exploring advanced sample preparation techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can improve the extraction and cleanup of Impurity A from diverse and complex sample matrices, leading to more accurate and reliable results. nih.gov The development of novel detectors with high selectivity for specific components is also crucial for analyzing trace impurities in samples with many interfering substances. researchgate.net

TechniqueCurrent Application in Bifenthrin AnalysisFuture Development for Impurity A
HPLC-DAD Detection and characterization of impurities in technical bifenthrin. nih.govresearchgate.netDevelopment of methods with improved column chemistries for better separation from the parent compound.
GC-MS Structure elucidation of impurities and residue analysis. nih.govresearchgate.netnih.govApplication of low-pressure GC-MS (LP-GC/MS) to significantly reduce analysis time for faster screening. mdpi.com
LC-MS/MS Increasingly used for residue analysis due to high sensitivity, though matrix effects can be a challenge. fao.orgresearchgate.netOptimization of ionization sources (e.g., APCI) and mobile phases to enhance the ionization efficiency of Impurity A and minimize matrix suppression. fao.org
UHPLC-HRMS Not yet routinely applied for bifenthrin impurities.A primary focus for developing methods for trace-level detection and structural confirmation of unknown transformation products of Impurity A. researchgate.net

Advanced Computational Chemistry for Predicting Impurity Formation and Fate

Computational chemistry and in silico models are emerging as cost-effective and powerful tools for predicting the formation, environmental fate, and potential toxicity of pesticide impurities before they are even synthesized. nih.govmolqube.cominformahealthcare.com These predictive models can significantly reduce the time, cost, and animal testing associated with traditional toxicological studies. nih.govmolqube.com

For Impurity A, future research should leverage Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govecetoc.orgnih.gov These models use the molecular structure of a chemical to predict its physicochemical properties, environmental behavior, and biological activity. nih.govnih.gov By applying QSAR models, researchers can predict the potential for Impurity A to form during the manufacturing process of bifenthrin under various conditions. Furthermore, computational tools can simulate its environmental fate by predicting its degradation pathways, persistence, and potential to form further transformation products. tandfonline.cominformahealthcare.com Pathway prediction systems, which use rule-based substructure searching, can be employed to forecast microbial catabolic reactions, helping to identify microorganisms capable of degrading Impurity A. researchgate.net Quantum chemical calculations can also be integrated to provide mechanistic insights into fragmentation pathways observed in mass spectrometry, aiding in the identification of unknown metabolites. mdpi.comnih.gov

Integrated Analytical Platforms for Comprehensive Impurity Profiling

A comprehensive understanding of the impurity profile of bifenthrin requires more than just the identification of a single compound. nih.gov It involves the detection, identification, and quantification of all significant impurities, including Impurity A. frontiersin.org Future methodologies should move towards integrated analytical platforms that combine multiple techniques to create a complete chemical fingerprint of the technical product. mdpi.com

An ideal integrated platform would couple a high-efficiency separation technique, like UHPLC or two-dimensional GC (GCxGC), with multiple detection systems. researchgate.netca.gov For instance, combining Photo Diode Array (PDA) detection with high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy would provide orthogonal data for unambiguous structure elucidation. nih.govca.gov The PDA detector offers information on chromophores, HRMS provides accurate mass and elemental composition, and NMR gives definitive structural information. nih.govresearchgate.netca.gov This multi-faceted approach enhances confidence in impurity identification and allows for the characterization of novel or unexpected impurities that might otherwise be missed. ca.gov

Elucidating the Complete Environmental Transformation Network of Impurity A

The environmental fate of bifenthrin itself is complex, involving processes like hydrolysis, photolysis, and microbial degradation, which lead to various transformation products such as 4'-hydroxy bifenthrin and biphenyl (B1667301) alcohol. tandfonline.comresearchgate.netnih.gov It is crucial to understand that Impurity A will also undergo its own unique set of transformations in the environment, creating a complex network of related compounds.

Future research must be dedicated to elucidating this complete environmental transformation network. This involves conducting detailed laboratory and field studies under various environmental conditions (e.g., different soil types, pH levels, and light exposures) to identify the biotic and abiotic degradation pathways of Impurity A. nih.gov Studies have shown that microbial degradation is a significant process determining the fate of bifenthrin in nature. Identifying specific yeast or bacteria capable of metabolizing Impurity A and characterizing the resultant metabolites is a key research goal. nih.gov This research will help to build a comprehensive picture of the environmental persistence and potential impact of not just Impurity A, but its entire family of transformation products.

Degradation PathwayKnown Bifenthrin ProductsResearch Focus for Impurity A
Hydrolysis Bifenthrin is relatively stable to hydrolysis. nih.govresearchgate.netDetermine the hydrolysis rate and products of Impurity A across a range of environmental pH values.
Photolysis Isomerization and ester cleavage to form biphenyl alcohol. nih.govInvestigate the photodegradation quantum yield of Impurity A and identify its major photoproducts under simulated sunlight.
Microbial Degradation Hydrolysis of the ester linkage and cleavage of the biphenyl ring.Isolate and identify microbial strains that can utilize Impurity A as a carbon source and map the complete metabolic pathway.
Soil Metabolism Formation of 4'-hydroxy bifenthrin. tandfonline.comConduct aerobic and anaerobic soil metabolism studies to identify major and minor metabolites of Impurity A in different soil types.

Standardization of Impurity Reference Materials and Inter-laboratory Collaborative Studies

The accuracy and reliability of any analytical measurement are fundamentally dependent on the quality of the reference materials used for calibration. molqube.com For the quantitative analysis of Impurity A, the availability of a high-purity, certified reference material (CRM) is essential. CRMs are produced by accredited facilities and come with a comprehensive certificate that states the certified value and its uncertainty, ensuring metrological traceability.

A key future direction is the development and international harmonization of standards for Impurity A. This involves distinguishing between a "primary reference substance" of the highest possible purity and a "working standard" for routine analysis. molqube.com Furthermore, to ensure consistency and comparability of data across different laboratories and regulatory agencies, inter-laboratory collaborative studies are crucial. ecetoc.org These studies involve multiple laboratories analyzing the same samples to assess the precision and accuracy of their analytical methods. ecetoc.org Establishing robust CRMs for Impurity A and conducting regular collaborative studies will build confidence in analytical results and support global regulatory harmonization. molqube.com

Q & A

Q. What analytical methods are recommended for identifying and quantifying Impurity A in bifenthrin technical material?

To identify and quantify Impurity A, researchers should employ a combination of high-performance liquid chromatography with diode-array detection (HPLC-DAD) and gas chromatography-mass spectrometry (GC/MS) . HPLC-DAD is effective for initial detection and quantification, with impurity levels ranging from 0.175% to 0.541% in technical-grade bifenthrin . GC/MS with electron ionization (EI) is critical for structural elucidation, as it provides molecular ions and fragment patterns indicative of the impurity’s chemical structure. Notably, liquid chromatography-mass spectrometry (LC/MS) using electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) may fail to detect these impurities due to ionization limitations, making GC/MS the preferred method .

Q. How can researchers confirm the structural identity of Impurity A in bifenthrin samples?

Structural confirmation requires synthesis of an authentic reference standard followed by comparative analysis using nuclear magnetic resonance (NMR) and GC/MS . For example, Impurity 1 in bifenthrin was synthesized and characterized via NMR to confirm its identity as a structural analog. Prep-HPLC can enrich impurities from bulk samples to facilitate this process .

Q. What are the common sources of Impurity A during bifenthrin synthesis?

Impurities in bifenthrin typically arise from incomplete reactions , side reactions during esterification , or degradation of intermediates . For instance, residual reactants or byproducts from cyclopropane carboxylation steps may persist in the final product. Analytical workflows must include reaction pathway mapping and intermediate purity checks to minimize impurity formation .

Q. What regulatory thresholds apply to Impurity A, and how do they impact analytical method development?

While specific thresholds for Impurity A are not universally defined, the International Council for Harmonisation (ICH) Q3A guidelines recommend controlling impurities ≥0.10% in active pharmaceutical ingredients. For agrochemicals, method validation must demonstrate accuracy (recovery 80–120%) , linearity (R² ≥0.99) , and detection limits (≤0.05%) to meet regulatory standards .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize experimental conditions for studying Impurity A degradation?

RSM, particularly the Box-Behnken design , can model interactions between variables (e.g., temperature, pH, inoculum size) to maximize degradation efficiency. For example, Candida pelliculosa strain ZS-02 degraded bifenthrin optimally at 32.3°C and pH 7.2, conditions determined via RSM. This approach reduces experimental runs while identifying synergistic effects between parameters .

Q. What metabolic pathways involve Impurity A in environmental or biological systems?

Bifenthrin degradation by microbial strains (e.g., Candida pelliculosa) proceeds via hydrolysis of the carboxylester linkage , producing cyclopropanecarboxylic acid and 2-methyl-3-biphenylyl methanol. Impurity A may undergo further biphenyl cleavage , forming phenolic derivatives like 4-trifluoromethoxy phenol. GC-MS analysis confirms the absence of persistent metabolites, suggesting complete detoxification .

Q. How do contradictions in detection methods for Impurity A arise, and how can they be resolved?

Discrepancies occur when LC/MS fails to ionize non-polar impurities detectable via HPLC-DAD. For example, Impurity A in bifenthrin was undetectable using ESI/APCI-LC/MS but identified via GC/EI-MS. Researchers should cross-validate methods and prioritize GC/MS with EI for non-polar analytes .

Q. What statistical designs are suitable for studying impurity formation kinetics in bifenthrin synthesis?

A Randomized Complete Block Design (RCBD) or factorial design can isolate variables affecting impurity yield. For instance, bifenthrin efficacy studies against E. vittella used RCBD to analyze dose-dependent effects, which can be adapted to impurity kinetics by varying reaction parameters like catalyst concentration or temperature .

Methodological Recommendations

  • Cross-validation : Combine HPLC-DAD with GC/MS to address ionization limitations .
  • Synthetic standards : Use authentic impurities for calibration and structural confirmation .
  • RSM optimization : Apply Box-Behnken designs to reduce experimental complexity in degradation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.